molecular formula C12H17N3O3 B5758582 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol

3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol

Cat. No. B5758582
M. Wt: 251.28 g/mol
InChI Key: YJDIRYPVQLQGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a highly toxic compound that is commonly used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a highly toxic compound that selectively targets dopaminergic neurons in the brain. It enters the cells through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the onset of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been shown to induce a wide range of biochemical and physiological effects in animal models. These include the loss of dopaminergic neurons, the accumulation of alpha-synuclein protein, the production of reactive oxygen species, and the activation of inflammatory pathways. 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has also been shown to impair mitochondrial function and lead to the disruption of cellular energy metabolism.

Advantages and Limitations for Lab Experiments

3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a highly toxic compound that is commonly used in laboratory experiments to study the mechanism of action and potential therapeutic applications of Parkinson's disease. Its advantages include its ability to selectively target dopaminergic neurons and induce Parkinson's-like symptoms in animal models. However, its limitations include its high toxicity, which requires careful handling and safety precautions, and its lack of specificity for Parkinson's disease, as it can also induce neurodegeneration in other parts of the brain.

Future Directions

There are several future directions for research on 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+. These include the development of new animal models to better mimic the human pathology of Parkinson's disease, the identification of new therapeutic targets for the disease, and the development of new compounds that can selectively target dopaminergic neurons without inducing toxicity. Additionally, there is a need for further research on the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease, and the potential therapeutic benefits of antioxidants and anti-inflammatory agents.

Synthesis Methods

The synthesis of 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ involves the reaction of 1-methyl-4-phenylpyridinium (3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+) with formaldehyde and piperazine. The resulting compound is then treated with nitric acid to yield 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol.

Scientific Research Applications

3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been extensively used in scientific research as a neurotoxin to study the mechanism of action of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models to study the underlying mechanisms of the disease. 3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is also used to study the effects of oxidative stress on the brain and the role of antioxidants in protecting against neurodegenerative diseases.

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(16)2-3-12(10)15(17)18/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIRYPVQLQGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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